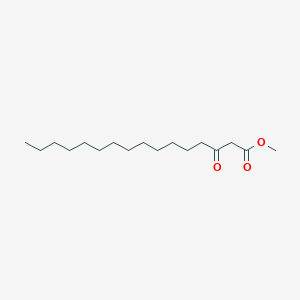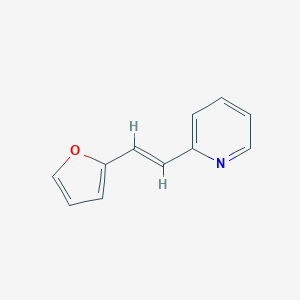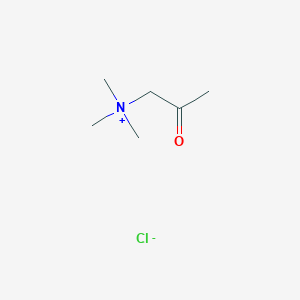
Methyl 3-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 534U87 involves the formation of a triazole ring fused to a pyridine ring, with a difluorobenzyl group attached. The synthetic route typically includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the difluorobenzyl group:
Formation of the pyridine ring: The final step involves the formation of the pyridine ring, completing the synthesis of the compound.
Industrial production methods for 534U87 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
534U87 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studying chemical reactions and mechanisms.
Biology: 534U87 has been investigated for its effects on biological systems, particularly its ability to block sodium channels and its potential anticonvulsant properties.
Medicine: The compound has shown promise as a potential treatment for epilepsy and other nervous system disorders due to its ability to inhibit sodium channels and reduce seizure activity.
Mechanism of Action
The mechanism of action of 534U87 involves its ability to block sodium channels, which are crucial for the propagation of electrical signals in neurons. By inhibiting these channels, the compound can reduce neuronal excitability and prevent the occurrence of seizures. Additionally, 534U87 has been shown to inhibit adenosine deaminase activity, which may contribute to its anticonvulsant effects by increasing the levels of endogenous adenosine, a neuromodulator with inhibitory effects on neuronal activity .
Comparison with Similar Compounds
534U87 can be compared with other sodium channel blockers and anticonvulsant drugs. Some similar compounds include:
Phenytoin: A well-known anticonvulsant that also blocks sodium channels but has a different chemical structure.
Carbamazepine: Another anticonvulsant with sodium channel blocking properties, used to treat epilepsy and bipolar disorder.
Lamotrigine: A newer anticonvulsant that inhibits sodium channels and is used to treat epilepsy and bipolar disorder.
What sets 534U87 apart is its unique triazole-pyridine structure and its dual mechanism of action involving both sodium channel blockade and adenosine deaminase inhibition .
Properties
CAS No. |
14427-53-3 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 3-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
OEEDRMFBAHHVQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Key on ui other cas no. |
14427-53-3 |
Synonyms |
3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B106038.png)


![tricyclo[8.6.0.02,9]hexadecane](/img/structure/B106042.png)
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)






